REACTION_CXSMILES
|
C1C=C(Cl)C=C(C(OO)=[O:9])C=1.[C:12]([C:14]1[CH:24]=[CH:23][C:17]([O:18][CH2:19][CH2:20][CH:21]=[CH2:22])=[CH:16][CH:15]=1)#[N:13]>C(Cl)Cl>[O:9]1[CH2:22][CH:21]1[CH2:20][CH2:19][O:18][C:17]1[CH:23]=[CH:24][C:14]([C:12]#[N:13])=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(OCCC=C)C=C1
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Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with NaHCO3 (aq.)
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C1)CCOC1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 38 mmol | |
AMOUNT: MASS | 7.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |